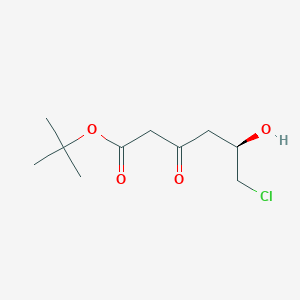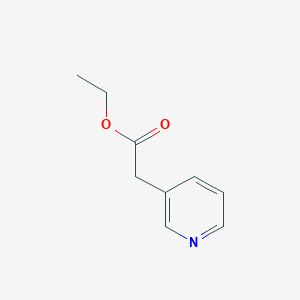
3-Chloro-4-methylphenylisocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Chloro-4-methylphenylisocyanide typically involves the reaction of 3-chloro-4-methylphenylamine with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Análisis De Reacciones Químicas
3-Chloro-4-methylphenylisocyanide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Polymerization: In the presence of acids or bases, it can undergo polymerization reactions.
Common reagents used in these reactions include amines, alcohols, and strong acids or bases . The major products formed from these reactions are urea derivatives, carbamates, and polymers .
Aplicaciones Científicas De Investigación
3-Chloro-4-methylphenylisocyanide is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methylphenylisocyanide involves its reactivity with nucleophiles, leading to the formation of stable urea and carbamate derivatives . These reactions are facilitated by the presence of the isocyanide group, which acts as an electrophile . The molecular targets and pathways involved in these reactions include nucleophilic attack on the isocyanide carbon, leading to the formation of covalent bonds with the nucleophile .
Comparación Con Compuestos Similares
3-Chloro-4-methylphenylisocyanide can be compared with other similar compounds such as:
- 4-Methoxyphenyl isocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
- 3-(Trifluoromethyl)phenyl isocyanate
- 4-Chlorophenyl isocyanate
- 4-Cyanophenyl isocyanate
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications.
Propiedades
IUPAC Name |
2-chloro-4-isocyano-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFCRNJQFXKQSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+]#[C-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374005 |
Source


|
| Record name | 3-Chloro-4-methylphenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112675-35-1 |
Source


|
| Record name | 3-Chloro-4-methylphenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














